cis-Methyl 2-bromocyclopropanecarboxylate
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Overview
Description
cis-Methyl 2-bromocyclopropanecarboxylate is an organic compound that belongs to the class of cyclopropane derivatives. It is characterized by a three-membered cyclopropane ring with a bromine atom and a carboxylate ester group attached to it. This compound is of interest in organic synthesis due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-Methyl 2-bromocyclopropanecarboxylate typically involves the cyclopropanation of alkenes followed by bromination and esterification. One common method is the reaction of an alkene with a diazo compound in the presence of a metal catalyst to form a cyclopropane ring. This is followed by bromination using bromine or a brominating agent to introduce the bromine atom. Finally, esterification with methanol in the presence of an acid catalyst yields the desired ester .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as distillation, crystallization, or chromatography to ensure high purity .
Chemical Reactions Analysis
Types of Reactions
cis-Methyl 2-bromocyclopropanecarboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The compound can be reduced to form the corresponding cyclopropane carboxylate without the bromine atom.
Oxidation Reactions: Oxidation can lead to the formation of cyclopropane carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles such as sodium methoxide or potassium thiolate in polar solvents.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Various substituted cyclopropane carboxylates.
Reduction: Cyclopropane carboxylate.
Oxidation: Cyclopropane carboxylic acid.
Scientific Research Applications
cis-Methyl 2-bromocyclopropanecarboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of cis-Methyl 2-bromocyclopropanecarboxylate involves its reactivity due to the strained cyclopropane ring and the presence of the bromine atom. The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles. The ester group can also participate in various reactions, contributing to the compound’s versatility in organic synthesis .
Comparison with Similar Compounds
Similar Compounds
trans-Methyl 2-bromocyclopropanecarboxylate: Similar structure but with different stereochemistry.
Methyl 2-chlorocyclopropanecarboxylate: Similar structure with a chlorine atom instead of bromine.
Ethyl 2-bromocyclopropanecarboxylate: Similar structure with an ethyl ester group instead of a methyl ester.
Uniqueness
cis-Methyl 2-bromocyclopropanecarboxylate is unique due to its specific stereochemistry, which can influence its reactivity and interactions with other molecules. The presence of the bromine atom also imparts distinct reactivity compared to other halogenated derivatives .
Properties
IUPAC Name |
methyl (1S,2S)-2-bromocyclopropane-1-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7BrO2/c1-8-5(7)3-2-4(3)6/h3-4H,2H2,1H3/t3-,4+/m1/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HSVUTKNZCLEVQM-DMTCNVIQSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CC1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@@H]1C[C@@H]1Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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